molecular formula C12H10BNO3 B15051669 (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid

(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid

Cat. No.: B15051669
M. Wt: 227.03 g/mol
InChI Key: RMKGKPOLEPQKRS-UHFFFAOYSA-N
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Description

(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the benzofuran-pyridine core.

Scientific Research Applications

(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound can be utilized in the development of boron-containing drugs and as a probe for studying biological processes involving boron.

    Industry: In the industrial sector, the compound can be employed in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other proteins. The benzofuran-pyridine core may also interact with biological targets through non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid is unique due to its specific combination of a benzofuran-pyridine core and a boronic acid group. This structure imparts distinct reactivity and potential applications that are not shared by other similar compounds. The presence of the boronic acid group allows for versatile chemical transformations, while the fused ring system provides stability and specific binding properties.

Properties

Molecular Formula

C12H10BNO3

Molecular Weight

227.03 g/mol

IUPAC Name

(2-methyl-[1]benzofuro[2,3-b]pyridin-8-yl)boronic acid

InChI

InChI=1S/C12H10BNO3/c1-7-5-6-9-8-3-2-4-10(13(15)16)11(8)17-12(9)14-7/h2-6,15-16H,1H3

InChI Key

RMKGKPOLEPQKRS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C3=C(O2)N=C(C=C3)C)(O)O

Origin of Product

United States

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